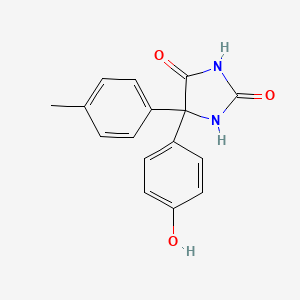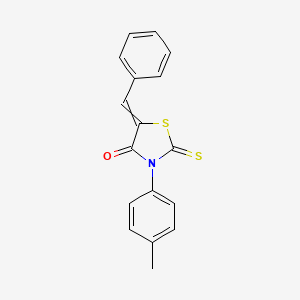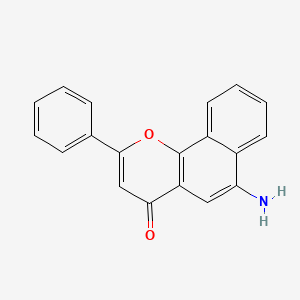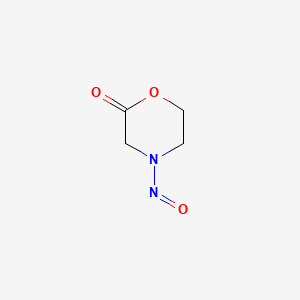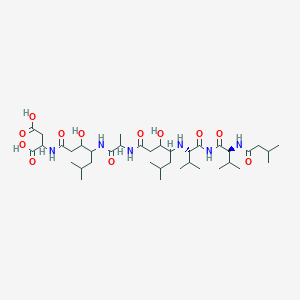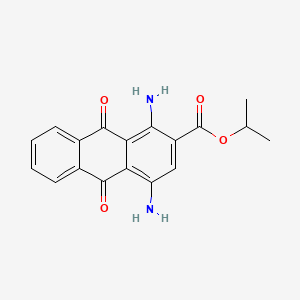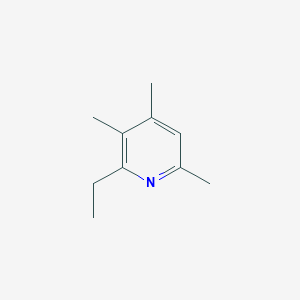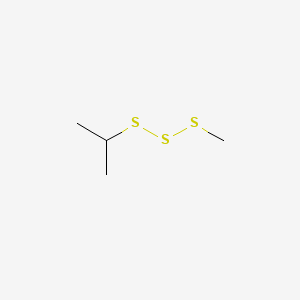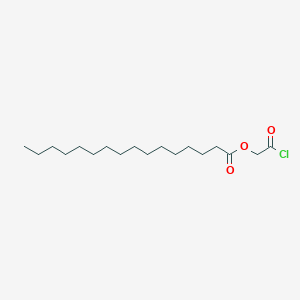
2-Chloro-2-oxoethyl hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-oxoethyl hexadecanoate is an organic compound with the molecular formula C18H33ClO3 It is an ester derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a chloro and oxo group attached to the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-2-oxoethyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with 2-chloro-2-oxoethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-2-oxoethyl hexadecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecanoic acid and 2-chloro-2-oxoethanol.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products such as 2-azido-2-oxoethyl hexadecanoate, 2-thiocyanato-2-oxoethyl hexadecanoate, or 2-methoxy-2-oxoethyl hexadecanoate.
Hydrolysis: Hexadecanoic acid and 2-chloro-2-oxoethanol.
Reduction: 2-Hydroxyethyl hexadecanoate.
科学的研究の応用
2-Chloro-2-oxoethyl hexadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying esterification and nucleophilic substitution reactions.
Biology: Investigated for its potential effects on biological systems, including its role in lipid metabolism and cell signaling pathways.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
作用機序
The mechanism of action of 2-Chloro-2-oxoethyl hexadecanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The compound can undergo hydrolysis to release hexadecanoic acid, which can then participate in lipid metabolism.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of new compounds with different biological activities.
Reduction: The oxo group can be reduced to a hydroxyl group, altering the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
2-Chloro-2-oxoethyl hexadecanoate can be compared with other similar compounds such as:
2-Chloro-2-oxoethyl acetate: Similar in structure but with an acetate group instead of a hexadecanoate group. It is used in different applications due to its shorter carbon chain.
2-Bromo-2-oxoethyl hexadecanoate: Similar in structure but with a bromo group instead of a chloro group. It may exhibit different reactivity and biological effects due to the different halogen atom.
2-Hydroxyethyl hexadecanoate: Lacks the chloro and oxo groups, making it less reactive in nucleophilic substitution and reduction reactions.
特性
CAS番号 |
72823-47-3 |
|---|---|
分子式 |
C18H33ClO3 |
分子量 |
332.9 g/mol |
IUPAC名 |
(2-chloro-2-oxoethyl) hexadecanoate |
InChI |
InChI=1S/C18H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)22-16-17(19)20/h2-16H2,1H3 |
InChIキー |
GHBQHVCWQSBDTM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


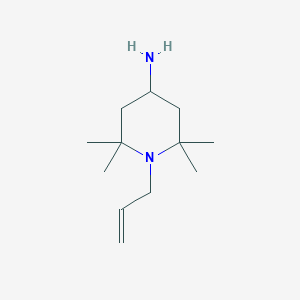
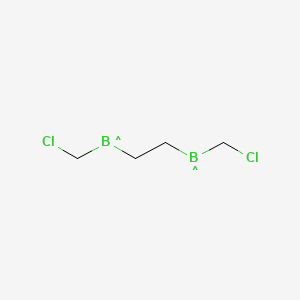
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
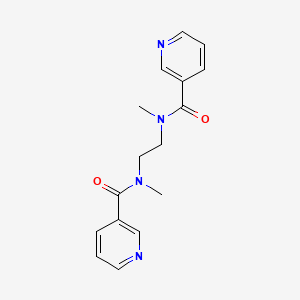
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
